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Compound of Interest

Compound Name: (-)-Lavandulyl acetate

Cat. No.: B1674580

Introduction

Lavandulyl acetate is an ester that serves as a significant component in lavender oil and other
essential oils, prized for its characteristic aroma.[1][2] It is @ monoterpene and a key ingredient
in the flavor and fragrance industry, contributing a soft, floral, and slightly fruity fragrance to a
wide array of products.[1][3] Its scent profile is often described as gentle, herbal, and
complemented by citrus undertones.[4] These application notes provide a comprehensive
protocol for the sensory evaluation of lavandulyl acetate, intended for researchers, scientists,
and professionals in product development. The protocols outlined herein are designed to
standardize the assessment of its aroma and flavor characteristics, ensuring reproducible and
comparable results.

Sensory Profile of Lavandulyl Acetate

Lavandulyl acetate's sensory characteristics are multifaceted. While it is a primary component
of lavender's aroma, its profile is distinct. It is known to soften harsher herbal notes and add a
unique floral sweetness to fragrance compositions.[5]

Table 1: Olfactory and Flavor Descriptors for Lavandulyl Acetate
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Attribute Category

Descriptors Source

Odor (Aroma)

Soft, floral, slightly fruity, fresh,
gentle, herbal, citrus hints, [111416171

sweet, warm, spicy.

Flavor

Contributes to the overall floral

and fresh notes of lavender.
Described as sweet, fruity, [6]
floral, herbaceous, or spicy

with a clean nuance.[6]

Note: The primary application of lavandulyl acetate is in fragrances. Its use in flavor is typically

as a component of a more complex flavor profile, such as lavender.

Quantitative and Physicochemical Data

A summary of the known physicochemical properties of lavandulyl acetate is provided below.
Odor and taste threshold data are not readily available in the public literature and must be

determined experimentally using the protocols outlined in this document.

Table 2: Physicochemical Properties of Lavandulyl Acetate
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Property Value Source
CAS Number 25905-14-0 [2]
Molecular Formula C12H2002 [2]

Molar Mass 196.290 g-mol-1 [2]
Appearance Colorless, oily liquid [7]
Specific Gravity 0.90900 to 0.91500 @ 25°C [8]

Refractive Index

1.45300 to 1.45900 @ 20°C

[8]

228.00 to 229.00 °C @ 760.00

Boiling Point [8]
mm Hg

Flash Point 159.00 °F (70.56 °C) [TCC] [8]
Soluble in alcohol; Water

Solubility solubility approx. 6.816 mg/L [8]

@ 25°C (est).

Experimental Protocols

The following section details standardized methods for the sensory evaluation of lavandulyl

acetate. These protocols are foundational for quality control, product development, and

research applications.

Panelist Selection and Training

The reliability of sensory data is critically dependent on the panelists.

o Selection: Panelists should be screened for their ability to detect and describe basic odors

and tastes. They should be free of allergies or conditions that could impair their sensory

functions.

o Training: A trained panel is essential for descriptive analysis.[9][10] Panelists must be trained

to identify and quantify the specific sensory attributes of lavandulyl acetate using a

standardized vocabulary (as outlined in Table 1). Training sessions should involve exposure

to reference standards for each descriptor to ensure calibration among panelists.
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Protocol for Descriptive Sensory Analysis

This method quantifies the intensity of the sensory attributes of lavandulyl acetate.[11]
o Objective: To create a detailed sensory profile of a lavandulyl acetate sample.
e Materials:

o High-purity lavandulyl acetate sample(s).

[e]

Odorless solvent (e.g., ethanol, propylene glycol, or mineral oil).

[e]

Professional perfumer's smelling strips.

o

Glass beakers and graduated cylinders.

[¢]

Controlled evaluation booths with neutral lighting and air circulation.
e Procedure:

o Sample Preparation: Prepare a 1% to 5% dilution of lavandulyl acetate in the chosen
solvent. The concentration should be high enough to be clearly perceptible but not
overwhelming.

o Sample Presentation: Dip the smelling strips to a depth of 1 cm into the solution. Allow the
solvent to evaporate for 30 seconds. Present the labeled strip to the panelist.

o Evaluation: Panelists evaluate the sample orthonasally (by sniffing) and rate the intensity
of each predefined descriptor (e.qg., 'floral’, 'fruity’, 'herbal’) on a structured scale (e.g., a
15-point intensity scale from 0 = not perceptible to 15 = extremely strong).

o Data Collection: Record the intensity ratings from each panelist.

o Data Analysis: Calculate the mean intensity for each attribute across all panelists. The
results are commonly visualized using a spider web (or radar) plot to provide a
comprehensive aroma profile.[11]
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Caption: Workflow for Descriptive Sensory Analysis.
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Protocol for Triangle Test (Discriminative)

This test determines if a sensory difference exists between two samples.[9][11]

o Objective: To establish if a change in supplier, process, or storage has created a perceptible
change in the sensory character of lavandulyl acetate.

o Materials:
o Two samples of lavandulyl acetate (A and B).
o Appropriate dilution solvent and smelling strips.
e Procedure:
o Sample Preparation: Prepare solutions of both samples at the same concentration.

o Sample Presentation: Present three coded samples to each panelist. Two samples are
identical (e.g., A, A) and one is different (e.g., B). The order is randomized for each
panelist (e.g., AAB, ABA, BAA).

o Evaluation: Panelists are asked to identify the "odd" or different sample.

o Data Analysis: The number of correct identifications is tallied. Statistical tables (based on
the binomial distribution) are used to determine if the number of correct judgments is
statistically significant at a chosen confidence level (typically p < 0.05).
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Caption: Logical Flow of a Triangle Discrimination Test.

Protocol for Odor Threshold Determination
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This protocol determines the lowest concentration of lavandulyl acetate that can be detected.

¢ Objective: To quantify the detection threshold of lavandulyl acetate in a specific medium
(e.g., air, water, or oil).

e Method: The American Society for Testing and Materials (ASTM) E679, "Standard Practice
for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending
Concentration Series Method of Limits," is a recommended approach.

e Procedure:

o Series Preparation: Prepare a series of dilutions of lavandulyl acetate in the desired
medium, increasing in concentration by a factor of two or three.

o Presentation: In a triangle test format, present panelists with three samples at each
concentration level. Two are blanks (medium only), and one contains the lavandulyl
acetate dilution.

o Evaluation: Panelists are asked to identify the sample that is different, starting from the
lowest concentration and moving up.

o Threshold Calculation: The individual threshold is the geometric mean of the last
concentration missed and the first concentration correctly identified. The group threshold is
the geometric mean of the individual thresholds.

Advanced Analytical Methods: GC-Olfactometry (GC-O)

For in-depth analysis, especially when lavandulyl acetate is part of a complex mixture, Gas
Chromatography-Olfactometry (GC-O) is an invaluable tool.[9]

e Principle: A gas chromatograph separates the volatile compounds in a sample. The effluent
from the GC column is split, with one part going to a chemical detector (like a mass
spectrometer) and the other to a sniffing port.[9] A trained analyst sniffs the port and records
the time, duration, and character of any detected odors.

» Application for Lavandulyl Acetate:
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o Purity Assessment: Confirms that the odor of the lavandulyl acetate peak is consistent with
its known descriptors and free from co-eluting impurities with off-odors.

o Impact Analysis: Determines the specific contribution of lavandulyl acetate to the overall

aroma of a complex fragrance or flavor.

o Off-Note Identification: Helps identify trace impurities that may negatively impact the

sensory profile.
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Caption: General Workflow for Sensory Evaluation Projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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